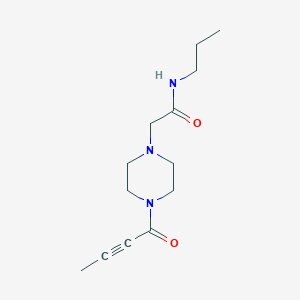![molecular formula C22H19N9OS B11040545 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(1H)-one](/img/structure/B11040545.png)
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,7-ジメチルキナゾリン-2-イル)アミノ]-6-{[(1-フェニル-1H-テトラゾール-5-イル)スルファニル]メチル}ピリミジン-4(1H)-オンは、分子式C₁₅H₁₅N₅Oを持つ化学化合物です。
構造: この化合物は、キナゾリン部分を1つの窒素原子に結合したピリミジン環と、別の窒素原子に結合したフェニルテトラゾール基で構成されています。硫黄原子は、テトラゾールとピリミジン環を架橋しています。
用途: この化合物は、潜在的な生物活性の可能性から注目を集めています。
合成方法
合成経路: この化合物を調製するための合成経路には、複数段階のプロセスが含まれています。一般的なアプローチの1つは、キナゾリン中間体の合成から始まり、テトラゾールとのカップリングとそれに続く環化でピリミジノン環が形成されます。
反応条件: 各段階で特定の反応条件、試薬、触媒が使用されます。詳細なプロトコルは、研究文献で見つけることができます。
化学反応解析
反応性: この化合物は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。
一般的な試薬と条件:
主な生成物: 具体的な生成物は、反応条件や置換基によって異なります。
科学研究への応用
化学: 研究者は、この化合物の反応性、安定性、そしてより複雑な分子の構成要素としての可能性を研究しています。
生物学と医学: 調査は、生物学的標的(例:酵素、受容体)との相互作用と潜在的な治療的用途に焦点を当てています。
産業: この化合物は、材料科学または医薬品開発の前駆体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of transition-metal-free conditions to achieve the desired product . The reaction conditions often include the use of specific solvents, temperatures, and catalysts to facilitate the formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline-N-oxides, while reduction reactions may produce reduced quinazoline derivatives.
科学的研究の応用
2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
標的: この化合物は、その構造的特徴により、特定のタンパク質または酵素と相互作用すると考えられます。
経路: この化合物によって影響を受ける正確な経路を解明するには、さらなる研究が必要です。
類似化合物の比較
独自性: キナゾリン、テトラゾール、ピリミジン部分の組み合わせが、この化合物を際立たせています。
類似化合物: 関連する他の化合物には、2-[(4,6-ジメチルキナゾリン-2-イル)アミノ]-6-{[(1-フェニル-1H-テトラゾール-5-イル)スルファニル]メチル}ピリミジン-4(1H)-オンなどがあります。
この化合物の可能性は、科学分野全体における多様な用途にあります。
類似化合物との比較
Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: This compound shares some structural similarities with 2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE and is used in similar applications.
Quinazolin-4(3H)-ones: These compounds have a quinazoline ring and are studied for their biological activities and chemical reactivity.
Uniqueness
The uniqueness of 2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE lies in its specific combination of structural elements, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C22H19N9OS |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H19N9OS/c1-13-8-9-17-14(2)23-20(25-18(17)10-13)27-21-24-15(11-19(32)26-21)12-33-22-28-29-30-31(22)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27,32) |
InChIキー |
JAIWPTBQSVSBST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CSC4=NN=NN4C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11040464.png)
![{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B11040476.png)
![N-(4-fluoro-3-methylphenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)sulfanyl]acetamide](/img/structure/B11040485.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040489.png)

![(4-benzylpiperazin-1-yl)(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B11040502.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11040508.png)

![(1E)-4,4,6,8-tetramethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040518.png)
![2-methyl-N-phenyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11040519.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11040530.png)
![(4-chlorophenyl)[7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-yl]methanone](/img/structure/B11040532.png)
![9-(1-Acetyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-B]quinazolin-8(4H)-one](/img/structure/B11040539.png)
![2-(1-octyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B11040547.png)
